molecular formula C12H12O3 B6190791 3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2731009-06-4

3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B6190791
CAS No.: 2731009-06-4
M. Wt: 204.22 g/mol
InChI Key: ACCFWSYSSAQQEG-UHFFFAOYSA-N
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Description

3-Phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 2731009-06-4) is a bicyclic carboxylic acid featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a phenyl group at the 3-position and a carboxylic acid moiety at the 1-position. Its molecular formula is C₁₂H₁₂O₃, yielding a molecular weight of 204.22 g/mol (estimated from analogs in ). The bicyclo[2.1.1]hexane scaffold imposes significant ring strain and rigidity, which can enhance binding specificity in pharmaceutical applications.

Properties

CAS No.

2731009-06-4

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C12H12O3/c13-11(14)12-6-9(7-12)10(15-12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)

InChI Key

ACCFWSYSSAQQEG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(OC2C3=CC=CC=C3)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical [2 + 2] cycloaddition reactions. One common method is the crossed [2 + 2]-cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specialized equipment and glassware, making it technically challenging and difficult to scale up.

Industrial Production Methods

Industrial production methods for this compound are still under exploration. The focus is on developing efficient and scalable synthetic routes that can be adapted for large-scale production. Current research is aimed at improving the synthetic accessibility of bicyclo[2.1.1]hexane derivatives .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group in 3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes esterification with alcohols in the presence of acid catalysts (e.g., H₂SO₄ or HCl) to form esters. This reaction is reversible and typically conducted under reflux conditions. For example, reacting with ethanol yields the ethyl ester derivative, which can serve as a precursor for further functionalization.

Key Features :

  • Reagents : Alcohol (e.g., ethanol, methanol), acid catalyst.

  • Conditions : Reflux, acidic environment.

  • Product : Corresponding ester (e.g., ethyl 3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylate).

Amidation Reactions

The carboxylic acid can react with primary or secondary amines to form amides. This reaction is typically catalyzed by coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions (e.g., dry dichloromethane). The resulting amides may exhibit enhanced stability and bioactivity compared to the parent acid.

Key Features :

  • Reagents : Amine (e.g., NH₃, NH₂R), coupling agent.

  • Conditions : Inert atmosphere, room temperature.

  • Product : Amide derivative (e.g., 3-phenyl-2-oxabicyclo[2.1.1]hexanamide).

Decarboxylation Reactions

Decarboxylation of the carboxylic acid can occur under high-temperature conditions (e.g., pyrolysis at 200–300°C) or in the presence of strong bases (e.g., NaOH). This reaction removes the carboxyl group, yielding a substituted bicyclic compound. Such transformations are critical for synthesizing simplified analogs for structural or biological studies.

Key Features :

  • Reagents : Heat, strong base.

  • Conditions : Elevated temperatures (200–300°C).

  • Product : Decarboxylated bicyclic compound (e.g., 3-phenyl-2-oxabicyclo[2.1.1]hexane).

Functional Group Derivatization

The compound’s bicyclic structure and functional groups (e.g., carboxylic acid) enable further derivatization. For example:

  • Alkylation : Substitution at the carboxylic acid group to form alkylated derivatives.

  • Arylation : Introduction of additional aryl groups via cross-coupling reactions.
    These modifications expand the compound’s utility in medicinal chemistry and materials science .

Research Findings

  • Medicinal Chemistry : The compound serves as a precursor for bioisostere development, mimicking ortho-substituted phenyl groups in drugs.

  • Analytical Insights : Predicted collision cross-section data ([M+H]+: 135.8 Ų) aids in mass spectrometry analysis .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₁₂H₁₂O₃
  • Molecular Weight : 204.22 g/mol
  • IUPAC Name : 3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

The compound features a phenyl group, an oxabicyclohexane ring, and a carboxylic acid functional group, which contribute to its distinct chemical properties and reactivity.

Chemical Synthesis

3-Phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways that can lead to novel compounds with desirable properties.

Biological Studies

The compound's structural characteristics make it a candidate for studying biological interactions and mechanisms. It can be utilized in:

  • Drug Design : As a saturated bioisostere of the ortho-substituted phenyl ring, it may enhance the pharmacokinetic properties of bioactive compounds, potentially leading to the development of new pharmaceuticals with improved efficacy and reduced side effects .
  • Mechanisms of Action : The interaction of this compound with specific receptors or enzymes can be investigated to understand its biological effects better.

Materials Science

In the industrial sector, 3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can be employed in the production of materials with tailored properties, such as:

  • Polymers : Its incorporation into polymer matrices can modify mechanical and thermal properties.
  • Resins : The compound may enhance the performance characteristics of resins used in coatings or adhesives.

Chemical Reactions Involving 3-Phenyl-2-Oxabicyclo[2.1.1]hexane-1-carboxylic Acid

This compound undergoes various chemical reactions, which are crucial for its applications:

Reaction TypeDescriptionCommon Reagents
Oxidation Converts the compound into oxidized forms such as carboxylic acids or ketonesPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction Alters the oxidation state to produce alcohols or alkanesLithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution Involves replacing one functional group with anotherHalogens (e.g., Cl, Br), Nucleophiles (e.g., hydroxide ions)

Case Studies and Literature Insights

Recent studies have highlighted the potential of bicyclic compounds like 3-phenyl-2-oxabicyclo[2.1.1]hexane derivatives in drug development. For instance, research has shown that these compounds can mimic the structural features of ortho-substituted phenyl rings found in many drugs, thereby providing a pathway for creating novel therapeutic agents with enhanced properties .

Moreover, investigations into their physicochemical properties have revealed that substituting traditional phenyl groups with bicyclic analogs can lead to improvements in solubility and metabolic stability, which are critical factors in drug design.

Mechanism of Action

The mechanism of action of 3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in 2-Oxabicyclo[2.1.1]hexane-1-carboxylic Acid Derivatives

The phenyl substituent in the target compound distinguishes it from analogs with smaller or electronegative groups. Key comparisons include:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Predicted Properties References
3-Phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid 2731009-06-4 C₁₂H₁₂O₃ 204.22 Phenyl High hydrophobicity; potential π-π interactions
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid 2168062-80-2 C₇H₁₀O₃ 142.15 Methyl Lower steric bulk; increased solubility
4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid 2613381-88-5 C₇H₉FO₃ 160.10 Fluoromethyl Enhanced metabolic stability; electronegative
4-Bromo-bicyclo[2.1.1]hexane-1-carboxylic acid N/A C₇H₉BrO₂ 205.05 Bromine Higher density (1.979 g/cm³); reactive site

Key Observations :

  • Fluoromethyl substitution introduces electronegativity, which may reduce oxidative metabolism and enhance bioavailability .
  • Brominated analogs offer a reactive site for further functionalization (e.g., Suzuki coupling) but increase molecular weight and density .

Heteroatom and Ring System Variations

Azabicyclo vs. Oxabicyclo Systems

Replacing the oxygen atom in the 2-oxabicyclo system with nitrogen (e.g., 2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, CAS: 116129-07-8) introduces basicity, altering solubility and reactivity. The azabicyclo analog has a pKa ~4.2 (estimated from brominated analog in ), making it more water-soluble at physiological pH than the oxabicyclo parent .

Ring Size and Strain

Compounds like (1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid (CAS: 1516949-48-6) feature a [3.1.0] bicyclo system, which reduces ring strain compared to [2.1.1]. This difference impacts conformational flexibility and binding kinetics in enzyme inhibition .

Functional Group Modifications

  • Ester Derivatives: Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS: 104234-94-8) introduces an ester and amino group. The ester enhances cell permeability, while the amino group allows for salt formation (e.g., hydrochloride) to improve crystallinity .

Biological Activity

3-Phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a phenyl group, an oxabicyclohexane framework, and a carboxylic acid functional group. Its molecular formula is C₁₂H₁₂O₃, and it has a molecular weight of approximately 204.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Characteristics

The structural features of 3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid influence its biological activity significantly. The presence of the carboxylic acid group allows for typical acid-base reactions, while the bicyclic structure can participate in cycloaddition reactions or act as a substrate for nucleophilic attacks due to the electron-rich nature of the phenyl ring.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Anti-inflammatory effects
  • Analgesic properties
  • Enhanced solubility and metabolic stability

These activities suggest that 3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid could be an effective candidate for drug design, particularly in developing bioactive molecules with improved pharmacological profiles compared to traditional phenyl-containing compounds .

1. Bioisosteric Replacement

A study highlighted the development of 2-oxabicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted phenyl rings, which significantly improved physicochemical properties such as water solubility and reduced lipophilicity while retaining bioactivity . This suggests that replacing traditional phenyl groups with oxabicyclo structures could enhance the biological activity of related compounds.

2. Solubility Enhancement

In comparative studies involving agrochemical fungicides like fluxapyroxad and boscalid, the incorporation of 2-oxabicyclo[2.1.1]hexane cores resulted in dramatic increases in solubility—up to tenfold in some cases—demonstrating the potential of this compound for improving drug formulations .

Compound NameSolubility (µM)Change in Solubility
Fluxapyroxad25Baseline
Bicyclo[2.1.1]hexane34+36%
2-Oxabicyclo[2.1.1]hexane155+520%

3. Interaction with Biological Targets

Research indicates that derivatives of 3-phenyl-2-oxabicyclo[2.1.1]hexane can interact with biological targets differently than their phenyl counterparts, leading to variations in metabolic stability and bioavailability . This highlights the importance of structural modifications in enhancing the therapeutic potential of drug candidates.

Synthetic Routes

The synthesis of 3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical [2 + 2] cycloaddition reactions, often utilizing mercury lamps for crossed [2 + 2]-cycloaddition of 1,5-dienes. This method not only facilitates the formation of the bicyclic structure but also allows for further functionalization necessary for biological activity.

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for confirming the structure of 3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid?

  • Methodological Answer :

  • IR Spectroscopy : Identify key functional groups such as the carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) .
  • ¹H NMR : Analyze bridgehead protons in the bicyclo[2.1.1]hexane core, which exhibit distinct splitting patterns due to restricted rotation. Aromatic protons from the phenyl group appear as a multiplet in the δ 7.0–7.5 ppm range .
  • X-ray Crystallography (if crystalline): Resolve the 3D structure to confirm the bicyclic framework and substituent orientation .

Q. What are common synthetic routes for bicyclo[2.1.1]hexane derivatives like 3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid?

  • Methodological Answer :

  • Cyclopropanation : Use transition-metal catalysts (e.g., Rh₂(OAc)₄) to induce cyclopropane ring formation via carbene transfer to alkenes. For example, acetylenic esters can serve as precursors .
  • Oxabicyclo Synthesis : Incorporate an oxygen atom via epoxidation or intramolecular etherification. For instance, tert-butoxycarbonyl (Boc)-protected intermediates can facilitate ring closure .
  • Post-Functionalization : Introduce the phenyl group via Suzuki-Miyaura coupling after core bicyclo formation .

Q. Which purification methods are effective for isolating 3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (polarity adjusted based on compound solubility). Monitor fractions via TLC (Rf ~0.3–0.5) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit differences in solubility between the product and byproducts .

Advanced Research Questions

Q. How can contradictions in reaction yields be resolved when using different catalytic systems for synthesizing this compound?

  • Methodological Answer :

  • Comparative Analysis : Systematically vary catalysts (e.g., Rh vs. Pd), ligands, and solvents. Track yields and byproducts via HPLC or GC-MS .
  • Kinetic Studies : Perform time-resolved monitoring to identify rate-limiting steps. For example, Pd-catalyzed systems may favor faster cyclization but lower selectivity .
  • Computational Modeling : Use DFT calculations to evaluate transition-state energies and steric effects of catalysts on bicyclo formation .

Q. How does steric strain in the bicyclo[2.1.1]hexane core influence reactivity in ring-opening reactions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of isotopically labeled analogs to probe bond-breaking steps .
  • Molecular Dynamics Simulations : Model strain energy distribution using software like Gaussian or ORCA. The bridgehead carbons exhibit higher strain, making them prone to nucleophilic attack .
  • Comparative Reactivity : Test ring-opening with nucleophiles (e.g., amines, thiols) under acidic vs. basic conditions. The oxabridge may stabilize intermediates via hydrogen bonding .

Q. What strategies optimize enantioselective synthesis of this compound for chiral drug discovery?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s salen complexes) during cyclopropanation to control stereochemistry .
  • Enzymatic Resolution : Use lipases or esterases to hydrolyze racemic mixtures selectively. For example, Candida antarctica lipase B (CAL-B) can differentiate enantiomers .
  • Chiral Auxiliaries : Temporarily attach groups like Evans’ oxazolidinones to direct bicyclo formation, followed by cleavage .

Data Analysis & Contradiction Management

Q. How to address discrepancies in reported NMR chemical shifts for bicyclo[2.1.1]hexane derivatives?

  • Methodological Answer :

  • Solvent Calibration : Ensure shifts are referenced to TMS in the same solvent (e.g., CDCl₃ vs. DMSO-d₆). Differences >0.1 ppm may arise from solvent polarity .
  • Dynamic Effects : Account for conformational exchange (e.g., ring puckering) by acquiring variable-temperature NMR. Broadening at lower temps indicates slow exchange .
  • Cross-Validation : Compare with computed shifts (e.g., using ACD/Labs or ChemDraw) to verify assignments .

Safety & Handling

(Note: Avoided commercial aspects; focused on lab protocols)

Q. What safety protocols are critical when handling reactive intermediates in the synthesis of this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods for steps involving volatile reagents (e.g., diazomethane for cyclopropanation) .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact with carboxylic acid derivatives .
  • Waste Disposal : Quench reactive byproducts (e.g., metal catalysts) with aqueous NaHSO₃ before disposal .

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